3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group, a hexyl chain, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents suitable for nucleophilic or electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or dealkylated products .
Scientific Research Applications
3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and exhibit various pharmacological properties
Uniqueness
3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group, hexyl chain, and methyl groups differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C20H25FN4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25FN4/c1-4-5-6-7-12-22-18-13-14(2)23-20-19(15(3)24-25(18)20)16-8-10-17(21)11-9-16/h8-11,13,22H,4-7,12H2,1-3H3 |
InChI Key |
KMQSXAYXHZBKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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